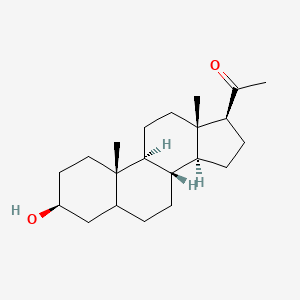

Allopregnan-3beta-ol-20-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allopregnan-3beta-ol-20-one, also known as allopregnanolone, is a naturally occurring neurosteroid derived from progesterone. It is a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor in the central nervous system. This compound plays a crucial role in modulating brain function and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Allopregnan-3beta-ol-20-one can be synthesized from pregnenolone through a series of chemical reactions. The primary synthetic route involves the reduction of pregnenolone to 5alpha-pregnan-3alpha-ol-20-one using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction is typically carried out in anhydrous ethanol or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of allopregnan-3alpha-ol-20-one involves the extraction of the compound from natural sources, such as human pregnancy urine, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through the chemical reduction of pregnenolone using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Allopregnan-3beta-ol-20-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5alpha-pregnan-3,20-dione using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: Reduction of allopregnan-3alpha-ol-20-one can yield 5alpha-pregnan-3alpha,20alpha-diol using reducing agents like sodium borohydride.

Substitution: The hydroxyl group at the 3alpha position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products Formed

Oxidation: 5alpha-pregnan-3,20-dione.

Reduction: 5alpha-pregnan-3alpha,20alpha-diol.

Substitution: Ester derivatives at the 3alpha position.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Allopregnanolone has been extensively studied for its neuroprotective properties. It acts as a potent positive allosteric modulator of the GABA_A receptor, enhancing inhibitory neurotransmission and providing neuroprotection against excitotoxicity and oxidative stress.

- Mechanism of Action : Allopregnanolone binds to GABA_A receptors at distinct sites from classical benzodiazepines, promoting anxiolytic and anticonvulsant effects. This mechanism has been shown to protect neuronal cells from apoptosis and promote cellular resilience under stress conditions .

- Case Studies : Research indicates that allopregnanolone administration improves cognitive function and reduces neurodegeneration in animal models of Alzheimer’s disease. For instance, studies involving 3xTgAD mice demonstrated that allopregnanolone enhances neurogenesis and cognitive performance by restoring hippocampal function .

Therapeutic Applications in Mental Health

The anxiolytic properties of allopregnanolone have led to its exploration as a potential treatment for various mental health disorders.

- Postpartum Depression : Allopregnanolone has been investigated for its efficacy in treating postpartum depression. Clinical trials have shown that it can significantly reduce depressive symptoms by modulating GABAergic activity .

- Generalized Anxiety Disorder : The compound's ability to enhance GABAergic transmission suggests it may be beneficial in treating anxiety disorders. Its rapid onset of action compared to traditional antidepressants is particularly noteworthy .

Regenerative Medicine

Recent studies have highlighted allopregnanolone's role in promoting neurogenesis and tissue repair.

- Neurogenesis : Allopregnanolone has been shown to stimulate the proliferation of neural progenitor cells (NPCs) in vitro. This regenerative effect is dose-dependent, with optimal concentrations promoting cell survival without inducing excessive proliferation .

- Case Studies : In experimental models, allopregnanolone administration has led to increased survival rates of newly generated neurons and improved functional outcomes following brain injuries or neurodegenerative conditions .

Potential Applications in Other Diseases

Beyond neurological disorders, allopregnanolone's influence on cellular function suggests potential applications in other medical fields.

- Chronic Pain Management : The analgesic properties of allopregnanolone may offer new avenues for managing chronic pain conditions. Its interaction with the GABAergic system could help modulate pain pathways effectively .

- Cancer Therapeutics : Preliminary research indicates that derivatives of allopregnanolone may possess anti-leukemic properties, warranting further investigation into its use as an adjunct therapy in cancer treatment .

Summary of Key Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Positive modulation of GABA_A receptors | Reduces excitotoxicity; enhances cell survival |

| Mental Health | Anxiolytic effects through GABAergic modulation | Effective in postpartum depression; potential for anxiety |

| Regenerative Medicine | Stimulates NPC proliferation | Enhances neurogenesis; improves cognitive function |

| Chronic Pain Management | Modulates pain pathways through GABAergic activity | Potential analgesic effects |

| Cancer Therapeutics | Possible anti-leukemic properties | Early studies suggest efficacy against certain cancers |

Mecanismo De Acción

Allopregnan-3beta-ol-20-one exerts its effects primarily through positive allosteric modulation of the GABAA receptor. By binding to specific sites on the receptor, it enhances the receptor’s response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This results in increased chloride ion influx, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. The compound’s modulation of GABAA receptors is associated with its anxiolytic, sedative, and anticonvulsant properties .

Comparación Con Compuestos Similares

Allopregnan-3beta-ol-20-one is structurally similar to other neurosteroids, such as:

- Pregnan-3alpha-ol-20-one

- 3Beta-hydroxy-5beta-pregnan-20-one

- 5alpha-Pregnane-3beta-ol-20-one

Uniqueness

This compound is unique in its high potency as a positive allosteric modulator of the GABAA receptor. Its ability to modulate neuronal excitability and its therapeutic potential in treating various neurological and psychiatric disorders distinguish it from other similar compounds .

Propiedades

Fórmula molecular |

C21H34O2 |

|---|---|

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

1-[(3S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16-,17+,18-,19-,20-,21+/m0/s1 |

Clave InChI |

AURFZBICLPNKBZ-JITSNLRCSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |

Sinónimos |

3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.